1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H11F2NO4 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid group
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxybenzene: This can be achieved by selective fluorination of trichloromethoxybenzene using hydrogen fluoride.
Coupling with pyrrolidine: The difluoromethoxybenzene is then coupled with a pyrrolidine derivative under specific reaction conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxy group but differs in the rest of its structure.
6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Another compound with a difluoromethoxyphenyl group but a different core structure.
Properties
CAS No. |
926259-95-2 |
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Molecular Formula |
C12H11F2NO4 |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c13-12(14)19-9-3-1-8(2-4-9)15-6-7(11(17)18)5-10(15)16/h1-4,7,12H,5-6H2,(H,17,18) |
InChI Key |
KHKZBNVCCOTQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC(F)F)C(=O)O |
Origin of Product |
United States |
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